

Technical Support Center: Mechanisms of Acquired Resistance to Menin-MLL Inhibitors

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Compound of Interest		
Compound Name:	Menin-MLL inhibitor-22	
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Menin-MLL inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to Menin-MLL inhibitors?

Acquired resistance to Menin-MLL inhibitors primarily occurs through two main avenues:

- On-target mutations: The most frequently observed mechanism is the acquisition of somatic
 mutations in the MEN1 gene, which encodes the Menin protein. These mutations typically
 occur at the drug-binding interface, reducing the affinity of the inhibitor for Menin without
 significantly impacting the interaction between Menin and MLL1.[1][2][3][4] This allows the
 Menin-MLL1 complex to remain on the chromatin and continue its oncogenic activity.[1]
- Non-genetic mechanisms: In a significant portion of resistance cases (estimated around 60%), the MEN1 gene remains unaltered.[5][6] These non-genetic resistance mechanisms can involve transcriptional reprogramming, where leukemia cells adapt to the inhibitor by altering their gene expression programs.[1] One identified mechanism involves the epigenetic regulator Polycomb Repressive Complex 1.1 (PRC1.1), where its depletion can lead to resistance through the aberrant activation of oncogenes like MYC.[5][7]

Q2: Which specific MEN1 mutations have been identified in patients with acquired resistance?

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Several recurrent somatic mutations in MEN1 have been identified in patients who have relapsed after treatment with Menin inhibitors. These mutations are often found at key residues within the drug-binding pocket of the Menin protein. Commonly reported mutations include those affecting amino acid residues M327, G331, and T349.[1][2][3] Specific mutations such as M327I, M327V, G331R, G331D, and T349M have been documented.[1][8]

Q3: Do all Menin inhibitors have the same susceptibility to resistance mutations?

While some MEN1 mutations can confer resistance to multiple Menin inhibitors, the degree of resistance can vary depending on the chemical structure of the inhibitor.[2][4] For instance, mutations at the M327 residue have been shown to have a class effect, reducing the binding of several different Menin-MLL inhibitors.[2][3] However, some next-generation inhibitors, such as JNJ-75276617 (bleximenib), have been shown to be effective against certain MEN1 mutations that cause resistance to other inhibitors like revumenib.[9]

Q4: What are the downstream effects of MEN1 resistance mutations on cellular signaling?

MEN1 resistance mutations prevent the inhibitor-induced displacement of the Menin-MLL1 complex from chromatin.[1][10] This leads to the continued expression of key MLL target genes, such as MEIS1 and HOXA genes, which are crucial for leukemogenesis.[1][11] In contrast, non-genetic resistance mechanisms may involve a decrease in the expression of these canonical MLL target genes, accompanied by an increase in the expression of myeloid differentiation genes, suggesting a shift to a state that can tolerate the partial inhibition of the Menin-MLL1 program.[1]

Troubleshooting Guides

Problem 1: My MLL-rearranged or NPM1-mutant cell line is showing reduced sensitivity to a Menin-MLL inhibitor after prolonged culture.

- Possible Cause 1: Acquisition of MEN1 mutations.
 - Troubleshooting Step 1: Sequence the MEN1 gene. Perform Sanger sequencing or nextgeneration sequencing of the MEN1 coding region in your resistant cell line to identify potential mutations in the drug-binding pocket. Compare the sequence to the parental, sensitive cell line.

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- Troubleshooting Step 2: Test alternative inhibitors. If a specific MEN1 mutation is identified, test the sensitivity of the resistant cells to a panel of structurally distinct Menin-MLL inhibitors. Some inhibitors may retain activity against certain mutants.[9]
- Possible Cause 2: Emergence of non-genetic resistance.
 - Troubleshooting Step 1: Perform RNA-sequencing. Compare the global gene expression
 profiles of the resistant and sensitive cell lines. Look for significant transcriptional
 reprogramming, such as the downregulation of canonical MLL target genes and the
 upregulation of differentiation markers or alternative oncogenic pathways like MYC.[1][5][7]
 - Troubleshooting Step 2: Investigate epigenetic changes. Use techniques like ChIP-seq to assess changes in chromatin occupancy of Menin, MLL, and other epigenetic modifiers at key gene loci.[1][12] A CRISPR screen targeting epigenetic regulators could also help identify key drivers of resistance.[5]
 - Troubleshooting Step 3: Explore combination therapies. Based on the identified bypass pathways, consider testing combinations of the Menin-MLL inhibitor with other targeted agents. For example, if MYC is upregulated, inhibitors of MYC signaling could be explored.[7] Combination with BCL-2 inhibitors like venetoclax has also been suggested to overcome resistance.[5][7]

Problem 2: I am not observing the expected downregulation of MLL target genes (e.g., MEIS1, HOXA9) after treating my cells with a Menin-MLL inhibitor, despite seeing an anti-proliferative effect.

- Possible Cause: The anti-proliferative effect may be off-target or the specific MLL target genes you are probing are not the primary drivers in your model.
 - Troubleshooting Step 1: Validate on-target activity. Perform a Cellular Thermal Shift Assay
 (CETSA) to confirm that the inhibitor is engaging with the Menin protein in your cells.[13]
 - Troubleshooting Step 2: Broaden your analysis of MLL target genes. Use a more comprehensive method like RNA-seq or a qRT-PCR array to assess the expression of a wider panel of known MLL target genes.[12][14] The specific set of regulated genes can be context-dependent.



 Troubleshooting Step 3: Perform ChIP-seq. Directly assess the inhibitor's ability to displace the Menin-MLL complex from the chromatin at the promoters of the target genes in question.[1][12]

Quantitative Data Summary

Table 1: In Vitro Activity of Menin-MLL Inhibitors Against Wild-Type and Mutant Cell Lines

Inhibitor	Cell Line	MEN1 Status	GI50 (nM)	IC50 (nM)	Reference
Revumenib (SNDX-5613)	MOLM13	Wild-Type	-	-	[1]
MOLM13- MEN1M327I	M327I	>1000	-	[1]	
MV4;11	Wild-Type	-	-	[1]	_
MV4;11- MEN1M327I	M327I	>1000	-	[1]	
VTP50469	MOLM13	Wild-Type	-	<10	[12]
RS4;11	Wild-Type	-	<10	[12]	
MI-3454	MOLM13	Wild-Type	7	-	[11]
MV4;11	Wild-Type	10	-	[11]	
MI-503	HepG2	Wild-Type	-	~14	
M-525	MOLM13	Wild-Type	<10	-	

GI50: 50% growth inhibition; IC50: 50% inhibitory concentration. Dashes indicate data not provided in the cited source.

Experimental Protocols

1. Cell Viability (MTT) Assay to Determine Inhibitor Sensitivity



- Objective: To assess the effect of a Menin-MLL inhibitor on the proliferation of leukemia cell lines.
- Methodology:
 - Seed leukemia cells (e.g., MOLM13, MV4;11) in a 96-well plate at a density of approximately 1 x 104 cells per well.[15]
 - Treat the cells with a serial dilution of the Menin-MLL inhibitor or DMSO as a vehicle control.
 - Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7 to 12 days.[13]
 [15] Media and inhibitor may need to be replenished every 3-4 days.[15]
 - At the end of the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
 - Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
 - Measure the absorbance at 570 nm using a microplate reader.
 - Normalize the absorbance values to the DMSO-treated control wells and plot the results as a dose-response curve to calculate the GI50 or IC50 value.[15]
- 2. Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) to Assess Menin-MLL Occupancy
- Objective: To determine the genome-wide chromatin occupancy of Menin and MLL and assess their displacement by an inhibitor.
- Methodology:
 - Treat leukemia cells with the Menin-MLL inhibitor or DMSO for a specified time (e.g., 3 days).[12]



- Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
- Quench the crosslinking reaction by adding glycine.
- Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.
- Incubate the sheared chromatin overnight with an antibody specific to Menin or MLL1.
- Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
- Wash the beads to remove non-specifically bound proteins.
- Elute the protein-DNA complexes from the beads and reverse the crosslinks by heating.
- Purify the DNA.
- Prepare the DNA for sequencing by ligating adapters and performing PCR amplification.
- Sequence the DNA libraries on a next-generation sequencing platform.
- Analyze the sequencing data to identify regions of the genome enriched for Menin or MLL1 binding and compare the occupancy between inhibitor-treated and control samples.
 [1][12]

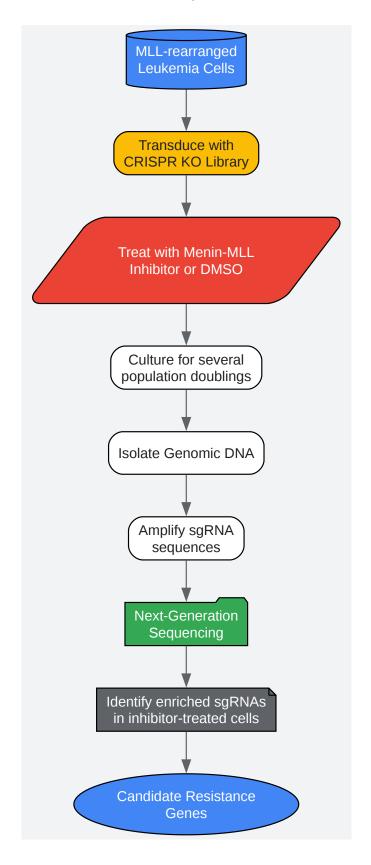
Visualizations





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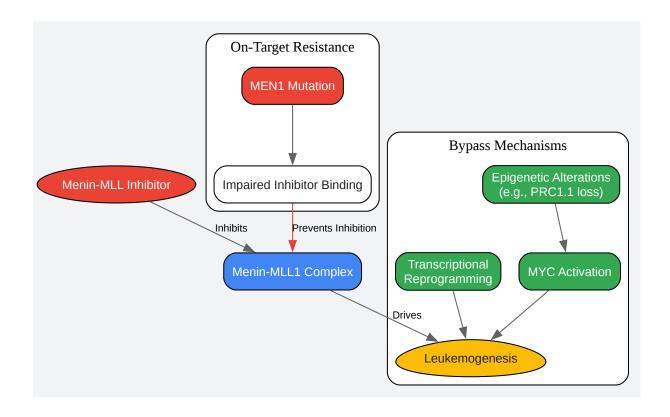
Caption: Action of Menin-MLL inhibitors and a key resistance mechanism.





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Caption: Workflow for a CRISPR screen to identify resistance genes.



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Caption: Logical relationships of resistance mechanisms to Menin-MLL inhibitors.

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